molecular formula C22H27N3O4 B3010064 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203217-89-3

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No.: B3010064
CAS No.: 1203217-89-3
M. Wt: 397.475
InChI Key: ACOKCAYXWGCHGC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound characterized by its complex structure, which includes a urea moiety, a dimethoxyphenyl group, and a tetrahydroquinoline derivative

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

    Introduction of the Isobutyryl Group: The isobutyryl group is introduced via acylation reactions, often using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl moiety to the tetrahydroquinoline core, typically through a nucleophilic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with a suitable isocyanate or carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the urea moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)urea: This compound has an acetyl group instead of an isobutyryl group, which may affect its chemical properties and biological activities.

    1-(3,4-Dimethoxyphenyl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)urea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-11-5-6-15-12-16(7-9-18(15)25)23-22(27)24-17-8-10-19(28-3)20(13-17)29-4/h7-10,12-14H,5-6,11H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOKCAYXWGCHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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